5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole
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Overview
Description
5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound with the molecular formula C7H7BrN2S and a molecular weight of 231.12 g/mol It is characterized by the presence of both imidazole and thiazole rings, which are fused together
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to undergo various reactions such as donor-acceptor , intramolecular nucleophilic substitution , and others . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound’s reactions such as donor-acceptor , intramolecular nucleophilic substitution , and others could potentially be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole typically involves the bromination of 2,6-dimethylimidazo[2,1-b][1,3]thiazole. One common method includes the treatment of the precursor compound with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound .
Scientific Research Applications
5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiazole: Another brominated thiazole compound with similar reactivity but different structural properties.
2,6-Dimethylimidazo[2,1-b][1,3]thiazole: The non-brominated precursor of the compound .
Imidazo[1,2-a]pyridine: A related heterocyclic compound with applications in medicinal chemistry.
Uniqueness
5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole is unique due to the presence of both bromine and methyl groups, which confer distinct chemical reactivity and biological activity. Its fused ring structure also contributes to its stability and potential for diverse applications .
Properties
IUPAC Name |
5-bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2S/c1-4-3-10-6(8)5(2)9-7(10)11-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFQLWPRRIBZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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